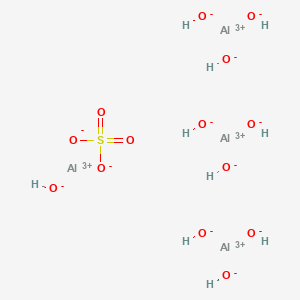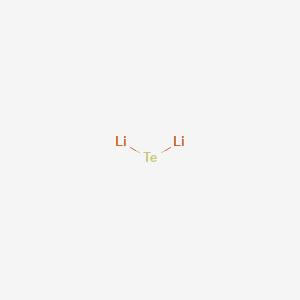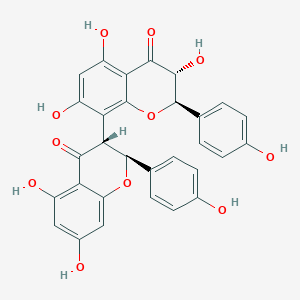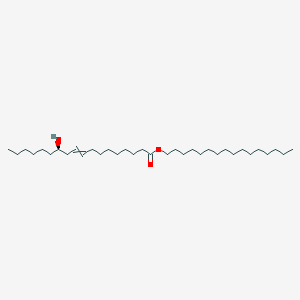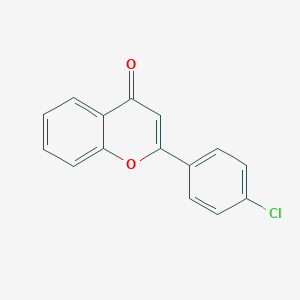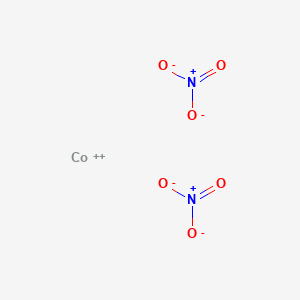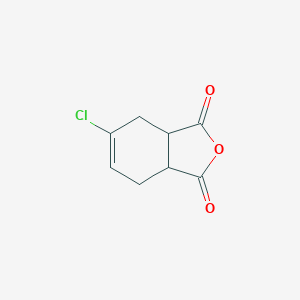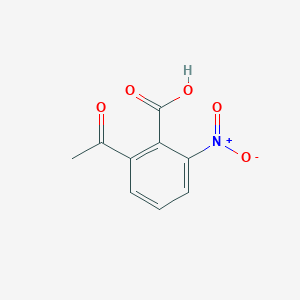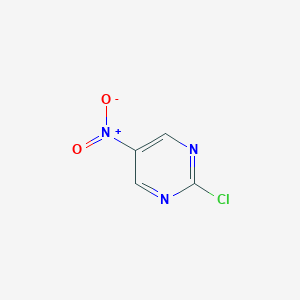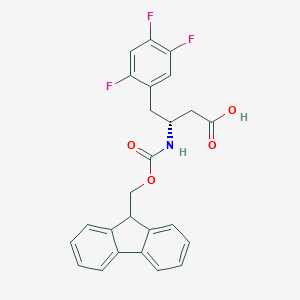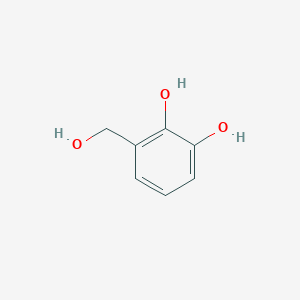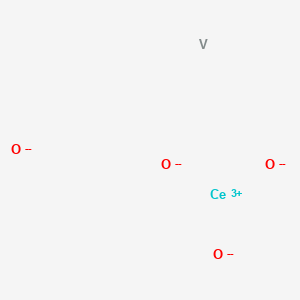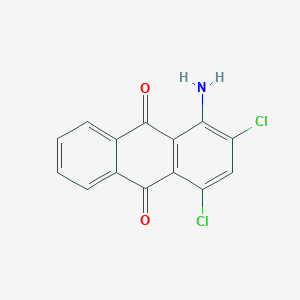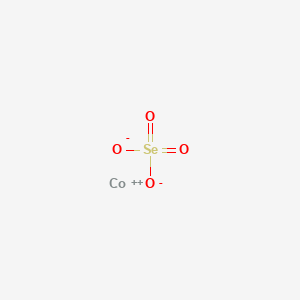
Cobalt(2+) selenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) selenate is a chemical compound that is composed of cobalt, selenium, and oxygen. It has been the subject of many scientific studies due to its potential applications in various fields, including materials science, catalysis, and medicine. In
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) selenate has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of cobalt selenide nanoparticles, which have shown promising properties for use in solar cells and energy storage devices. In catalysis, it has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, it has been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of cobalt(2+) selenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death, which is the desired effect in cancer treatment.
Biochemische Und Physiologische Effekte
Cobalt(2+) selenate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, while in vivo studies have shown that it can inhibit tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cobalt(2+) selenate in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of cobalt(2+) selenate. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use in energy storage devices, where its properties as a precursor for cobalt selenide nanoparticles could be further explored. Additionally, its catalytic properties could be studied in more detail for potential applications in organic synthesis.
Synthesemethoden
The synthesis of cobalt(2+) selenate can be achieved through several methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of cobalt(II) nitrate hexahydrate and sodium selenate in an aqueous solution. The resulting product is a blue-green crystalline solid that can be purified through filtration and drying.
Eigenschaften
CAS-Nummer |
14590-19-3 |
|---|---|
Produktname |
Cobalt(2+) selenate |
Molekularformel |
CoO4Se |
Molekulargewicht |
201.9 g/mol |
IUPAC-Name |
cobalt(2+);selenate |
InChI |
InChI=1S/Co.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
ATORBMMJNYFMAK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Co+2] |
Kanonische SMILES |
[O-][Se](=O)(=O)[O-].[Co+2] |
Andere CAS-Nummern |
14590-19-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



